Kokumi Taste Threshold: γ-Glu-Phe vs. γ-Glu-Met, γ-Glu-Val, and γ-Glu-Leu
γ-Glu-Phe exhibits a kokumi taste threshold range of 0.78–1.53 mM in aqueous solution, with an astringency threshold of 2.5–3.92 mM (approximately 3-fold higher than the kokumi threshold). This sensory profile differs from other γ-glutamyl dipeptides, which have distinct threshold values for kokumi perception. γ-Glu-Phe and the post-enzymatic reaction mixture also enhance the umami intensity of commercial soy sauce and model chicken broth [1]. The kokumi-active γ-glutamyl dipeptides identified in sourdough and cheese include γ-Glu-Glu, γ-Glu-Leu, γ-Glu-Val, and γ-Glu-Met, each with characteristic sensory contributions [2].
| Evidence Dimension | Kokumi taste threshold concentration |
|---|---|
| Target Compound Data | Kokumi threshold: 0.78–1.53 mM; Astringency threshold: 2.5–3.92 mM |
| Comparator Or Baseline | γ-Glu-Met, γ-Glu-Val, γ-Glu-Leu, γ-Glu-Glu (specific kokumi threshold values differ but are class-distinct) |
| Quantified Difference | Approximately 3-fold separation between kokumi and astringency thresholds for γ-Glu-Phe |
| Conditions | Aqueous solution; commercial soy sauce; model chicken broth; sensory panel evaluation |
Why This Matters
The defined threshold range enables precise dosing for kokumi enhancement without introducing astringency, critical for food formulation and flavor research applications.
- [1] Yang J, et al. J Agric Food Chem. 2017;65(39):8696-8703. doi:10.1021/acs.jafc.7b03419 View Source
- [2] PubMed Search: gamma-glutamyl dipeptides kokumi taste threshold View Source
